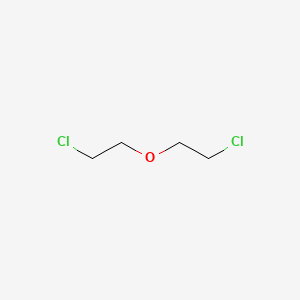

Bis(2-chloroethyl) ether

Descripción

Propiedades

IUPAC Name |

1-chloro-2-(2-chloroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSMNVMLTJELDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O, Array | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020168 | |

| Record name | Bis(chloroethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-dichlorodiethyl ether appears as a clear colorless liquid with a sweet pleasant or nauseating odor. Flash point 131 °F. Denser than water and insoluble in water. Toxic by inhalation and skin absorption. Used in cleaning compounds, paints, textile finishing, and as a general solvent., Liquid, Colorless liquid with a chlorinated solvent-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chlorinated solvent-like odor. | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1'-oxybis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

352 °F at 760 mmHg (EPA, 1998), 178.5 °C, 178 °C, 352 °F | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

131 °F (EPA, 1998), 63 °C (CLOSED CUP), 55 °C c.c., 131 °F | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reaction (NTP, 1992), MISCIBLE WITH AROMATIC BUT NOT PARAFFIN HYDROCARBONS, SOL IN ALC, ETHER, ACETONE, BENZENE, 1.1 wt% water @ 20 °C, Soluble in oxygenated solvents and aromatic solvents, In water, 10,200 mg/l at 20 °C, 1% | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.22 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.22 @ 20 °C/20 °C, % IN "SATURATED" AIR @ 25 °C, 760 MM HG: 0.18; DENSITY OF "SATURATED" AIR @ 25 °C, 760 MM HG: 1.007, Relative density (water = 1): 1.22, 1.22 | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.93 (AIR= 1), Relative vapor density (air = 1): 4.9, 4.93 | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.7 mmHg at 68 °F (EPA, 1998), 1.55 [mmHg], 1.55 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.206, 0.7 mmHg | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, CLEAR LIQ, Colorless liquid ... | |

CAS No. |

111-44-4 | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-oxybis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(chloroethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K7D1G5M5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, bis(2-chloroethyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KND59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (EPA, 1998), -51.9 °C, -50 °C, -58 °F | |

| Record name | 2,2'-DICHLORODIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-CHLOROETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROETHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/127 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloroethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0196.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mecanismo De Acción

Target of Action

Bis(2-chloroethyl) ether is an organic compound with two 2-chloroethyl substituents. It is primarily used as a chemical intermediate in the synthesis of various compounds, including pesticides. It can also be used in the synthesis of the cough suppressant fedrilate.

Mode of Action

This compound is less reactive than the corresponding sulfur mustard. In the presence of a base, it reacts with catechol to form dibenzo-18-crown-6. When treated with a strong base, it gives divinyl ether, an anesthetic.

Biochemical Pathways

It is known that it can be used in the synthesis of the cough suppressant fedrilate. This suggests that it may interact with biochemical pathways related to cough suppression.

Pharmacokinetics

It is known to be highly soluble in water, which suggests that it could be readily absorbed and distributed in the body Its solubility also suggests that it could be excreted in the urine.

Result of Action

It is known to be highly toxic, suggesting that it could have significant effects at the cellular level. More research is needed to fully understand these effects.

Action Environment

In the environment, this compound will slowly evaporate from surface water and soil into the air. Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air. This suggests that environmental factors such as temperature and humidity could influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: Bis(2-chloroethyl) ether interacts with various biomolecules within biochemical pathways. Although it is less reactive than sulfur mustard (S(CH₂CH₂Cl)₂), it still plays a role in cellular processes. One notable interaction involves its reaction with catechol to form dibenzo-18-crown-6

Cellular Effects

Impact on Cell Function: this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specific details regarding these effects remain to be fully elucidated. Research suggests that it may cause irritation in the nose, throat, and eyes when inhaled. In animal studies, guinea pigs exposed to high levels of this compound experienced nasal, skin, and lung irritation.

Actividad Biológica

Bis(2-chloroethyl) ether (BCEE) is a synthetic compound primarily used in industrial applications, such as solvents and chemical intermediates. Its biological activity has garnered attention due to its potential health effects, including mutagenicity and carcinogenicity. This article reviews the biological activity of BCEE, focusing on its toxicokinetics, health effects, and environmental impact based on diverse research findings.

- Chemical Formula : CHClO

- Molecular Weight : 143.01 g/mol

- Appearance : Colorless liquid with a strong odor.

Toxicokinetics

BCEE is extensively metabolized in the body, primarily yielding thiodiglycolic acid (TDGA) as the main metabolite. The metabolic pathway involves oxidative cleavage of the ether bond, resulting in chloroacetaldehyde and 2-chloroethanol. Studies indicate that TDGA accounts for 50% to 80% of a dose excreted in urine, while only about 2% is excreted unchanged via the lungs .

Metabolism Pathway

- Oxidative Cleavage : Produces chloroacetaldehyde and 2-chloroethanol.

- Formation of TDGA : Major urinary metabolite.

- Minor Metabolites : Include 2-chloroethoxyacetic acid and N-acetyl-S-[2-(2-chloroethoxy)ethyl]-L-cysteine .

Acute Toxicity

BCEE exhibits significant acute toxicity through various exposure routes:

- Inhalation : Causes nasal irritation and pulmonary edema at high concentrations .

- Dermal Exposure : Rapid lethality observed in animal models upon skin application .

- Ocular Effects : Irritation noted in both humans and laboratory animals .

Chronic Effects

Long-term exposure has been linked to various health issues:

- Weight Loss : Decreased body weight gain observed in animal studies after intermediate-duration inhalation .

- Nervous System Impact : Loss of consciousness and decreased motility reported at lethal concentrations .

Carcinogenic Potential

BCEE has been classified by the U.S. EPA as a probable human carcinogen based on animal studies showing an increased incidence of liver tumors in mice exposed to oral doses over time. However, there is inadequate evidence regarding its carcinogenicity in humans .

Mutagenicity

Research indicates that BCEE is weakly mutagenic:

- In bacterial assays (Salmonella typhimurium), it produced sex-linked recessive lethal mutations in Drosophila melanogaster when administered by injection .

- Covalent binding to proteins was observed in rats, but no significant interaction with DNA was reported .

Environmental Impact

BCEE is considered an environmental pollutant due to its use in industrial applications:

- It is mobile in soils and can contaminate groundwater, particularly in low organic carbon environments .

- Toxicity assessments show an LC50 of 56.9 mg/L for guppies (Poecilia reticulata) and 240 mg/L for Daphnia magna, indicating potential risks to aquatic life .

Case Study 1: Occupational Exposure

A study involving workers exposed to BCEE revealed respiratory irritations and other health complaints consistent with findings from laboratory studies. The study emphasized the need for monitoring and protective measures in occupational settings.

Case Study 2: Environmental Monitoring

Monitoring efforts at contaminated sites have detected BCEE in groundwater, raising concerns about its long-term ecological effects. The presence of BCEE has been linked to industrial waste disposal practices, prompting regulatory scrutiny.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : O(CH₂CH₂Cl)₂

- Appearance : Colorless liquid with a chlorinated solvent odor.

- Physical Properties : It is known for its volatility and solubility in organic solvents.

Primary Applications

- Pesticide Manufacturing

- Solvent Use

- Soil Fumigant

- Research Applications

Health Implications

- Toxicity : this compound is acutely toxic via inhalation, oral ingestion, or dermal exposure. Studies have reported severe respiratory irritation and skin effects following exposure .

- Carcinogenic Potential : The Environmental Protection Agency (EPA) classifies this compound as a Group B2 probable human carcinogen based on animal studies indicating an increased incidence of liver tumors .

- Regulatory Status : Due to its toxicity and potential health risks, the use of this compound is subject to strict regulations. The EPA monitors its environmental presence and potential human exposure levels .

Case Study 1: Pesticide Synthesis

A study conducted on the synthesis of a specific pesticide demonstrated that this compound serves as an effective intermediate. Researchers noted that modifications in the synthesis route involving this compound resulted in improved pest resistance and reduced degradation rates in agricultural applications.

Case Study 2: Toxicological Analysis

A comprehensive toxicological profile assessed the effects of this compound on laboratory animals. Findings indicated significant respiratory and neurological effects at lethal concentrations, with marked decreases in body weight gain observed during prolonged exposure studies .

Data Table: Summary of Health Effects

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfur-Containing Analogs

Sulfur Mustard (Bis(2-chloroethyl)sulfide, C₄H₈Cl₂S)

- Structure : Replaces the oxygen atom in bis(2-chloroethyl) ether with sulfur.

- Properties: Boiling point: 217°C (higher due to sulfur’s larger atomic radius and stronger intermolecular forces) Vesicant and carcinogenic: Acts as a chemical warfare agent, causing severe blistering and DNA alkylation .

- Key Difference : Sulfur mustard’s vesicant properties and military use contrast with this compound’s industrial applications .

O-Mustard (Bis(2-chloroethylthioethyl)ether, C₈H₁₆Cl₂OS₂)

Halogenated Ethers

Bis(2-bromoethyl) Ether (C₄H₈Br₂O)

- Structure : Bromine replaces chlorine atoms.

- Properties :

- Toxicity: Limited data, but expected to share carcinogenic risks due to structural similarity .

Alkylating Agents in Medicine

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

Comparative Data Tables

Table 1: Physical and Chemical Properties

Mechanistic and Toxicological Insights

- This compound: Primarily causes DNA alkylation, leading to mutations and carcinogenesis. Its high volatility increases inhalation risks .

- Sulfur Mustard: Forms DNA crosslinks and reactive oxygen species, causing tissue necrosis and long-term carcinogenesis .

- CCNU : Combines alkylation (via 2-chloroethyl groups) and carbamoylation (via isocyanate intermediates), targeting rapidly dividing cells .

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The most established method involves direct chlorination of diethylene glycol (DEG) using thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution, where hydroxyl groups in DEG are replaced by chlorine atoms. The stoichiometric ratio of DEG to SOCl₂ is critical, with optimal performance observed at 1:2.1–3.0 molar ratios. Excess SOCl₂ ensures complete conversion while minimizing residual glycol ethers.

The mechanism occurs in two stages:

Process Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 90–130°C | Higher temperatures accelerate reaction but risk decomposition |

| Reaction Time | 60–150 minutes | Prolonged durations reduce side products |

| Pressure | Atmospheric | Open systems facilitate SO₂/HCl removal |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |

Vacuum distillation (10 mmHg) at 108–110°C isolates BCEE with >98% purity. This method avoids toxic solvents like benzene and pyridine, reducing production costs by 30–40% compared to earlier techniques.

Alternative Route Using 1,4-Thioxane-1,1-Dioxygen

Halogenation via Ring-Opening Reactions

A novel approach utilizes 1,4-thioxane-1,1-dioxygen reacted with concentrated hydrochloric or hydrobromic acid (15–48% w/w). The thioxane ring undergoes electrophilic cleavage, yielding BCEE or its brominated analog. This method achieves 81–87% yields under mild conditions (10–40°C).

Reaction Scheme :

$$

\text{C}4\text{H}8\text{O}2\text{S} + 2\text{HX} \rightarrow (\text{XCH}2\text{CH}2)2\text{O} + \text{H}2\text{SO}3 \quad (\text{X = Cl, Br})

$$

Advantages Over Traditional Methods

- Reduced Toxicity : Eliminates SOCl₂, minimizing corrosive byproducts.

- Scalability : Operates at ambient pressure, suitable for continuous-flow reactors.

- Selectivity : >95% conversion with negligible oligomer formation.

Table 1 compares key outcomes across acid concentrations:

| Acid (Concentration) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl (36.5%) | 30 | 12 | 87.3 | 99.1 |

| HBr (48%) | 30 | 12 | 82.1 | 98.5 |

| HCl (15%) | 10 | 5.1 | 70.3 | 98.5 |

Historical Methods and Their Limitations

Pyridine-Catalyzed Chlorination

Early syntheses employed pyridine to neutralize HCl, enabling DEG chlorination in benzene. However, this generated carcinogenic benzene-pyridine mixtures, requiring complex purification. Yields stagnated at 70–75% due to emulsion formation during extraction.

Sulfuric Acid Dehydration of Chloroethanol

Chloroethanol dehydration with concentrated H₂SO₄ (Kamm’s method) suffers from low atom economy (30–40% yield) and acidic waste disposal challenges. Side reactions, including ether cleavage and sulfonation, further complicate isolation.

Industrial-Scale Production Considerations

Cost Analysis

Raw material costs dominate production economics:

| Component | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| Diethylene Glycol | 1.20 | 45 |

| Thionyl Chloride | 2.50 | 40 |

| Utilities | - | 15 |

Bulk procurement of SOCl₂ (≥10-ton batches) lowers costs to $1.80/kg, making BCEE synthesis viable at $4.50/kg.

Q & A

Basic: What are the critical safety protocols for handling BCEE in laboratory settings?

BCEE requires stringent safety measures due to its acute toxicity (dermal, inhalation, oral), carcinogenicity (EPA classification), and potential to form explosive peroxides . Key protocols include:

- PPE : Use nitrile gloves, lab coats, and chemical-resistant aprons. Eye protection (goggles) and face shields are mandatory due to severe eye irritation risks .

- Ventilation : Conduct experiments in fume hoods with >100 fpm airflow to mitigate inhalation hazards (respiratory irritation, pulmonary edema) .

- Storage : Store in airtight, inhibitor-stabilized containers away from oxidizers and heat sources (flash point: 55°C) .

- Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with alkaline solutions to prevent hydrolysis byproducts .

Basic: How can researchers assess BCEE's environmental persistence in soil and water systems?

BCEE’s environmental fate can be evaluated via:

- Biodegradation Assays : Use activated sludge inoculum (OECD 301F) to measure biochemical oxygen demand (BOD). BCEE shows 8.3% BOD in 3 weeks, indicating slow biodegradation .

- Hydrolysis Studies : Monitor degradation at pH 7 and 25°C; hydrolysis half-life is ~3.3 years (rate constant: 2.6 × 10⁻⁵/hour) .

- Soil Mobility : Determine soil organic carbon-water partition coefficient (Koc ≈ 120) via column experiments. High mobility (86% elution in sandy soils) suggests groundwater contamination risks .

Advanced: How do conflicting carcinogenicity assessments impact BCEE risk evaluation?

Discrepancies arise from:

- Animal vs. Human Data : Oral exposure in mice induced liver tumors, but human epidemiological data are insufficient .

- Regulatory Classifications : EPA classifies BCEE as a probable human carcinogen (Group B2), while IARC deems it unclassifiable due to inadequate evidence .

- Mitigation Strategy : Apply the ALARA principle (As Low As Reasonably Achievable) in experimental design. Use in vitro genotoxicity assays (e.g., Ames test, micronucleus) to supplement risk assessments .

Advanced: What methodologies optimize BCEE detection in complex matrices?

Advanced analytical techniques include:

- GC-MS with Purge-and-Trap : Achieve detection limits of 0.1 µg/L in water (EPA Method 8270). Use DB-5MS columns for separation .

- LC-HRMS : Quantify BCEE metabolites (e.g., 2-chloroethyl β-D-glucosiduronic acid) in biological samples with isotopic dilution .

- Solid-Phase Microextraction (SPME) : Enhance sensitivity in air sampling (NIOSH Method 1003) for workplace exposure monitoring .

Advanced: How can BCEE’s catalytic applications be leveraged in polymer synthesis?

BCEE serves as a co-catalyst in cationic polymerization:

- Polyisobutylene (PIB) Synthesis : Combine BCEE with ethylaluminum dichloride (EADC) to enhance micromixing efficiency, achieving >90% monomer conversion in flow reactors .

- Crown Ether Preparation : Use BCEE as a precursor for dibenzo-18-crown-6 polyethers via nucleophilic substitution, optimizing reaction yields at 60–80°C in aprotic solvents .

Advanced: What experimental designs address BCEE’s neurotoxic and organ-specific effects?

- In Vivo Models : Administer BCEE via oral gavage (10–50 mg/kg/day) in rats to study hepatorenal toxicity. Histopathology reveals hepatocellular vacuolization and tubular necrosis .

- Neurobehavioral Assays : Evaluate motor deficits (rotarod test) and cognitive impairment (Morris water maze) in mice exposed to 200 ppm BCEE vapor .

- Biomarker Identification : Measure urinary thioether excretion and serum ALT/AST levels as early indicators of hepatic stress .

Advanced: How can computational models predict BCEE’s reactivity and degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.